4-(2-Aminophenyl)-2-chlorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-(2-aminophenyl)-2-chlorophenol |
InChI |
InChI=1S/C12H10ClNO/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H,14H2 |
InChI Key |
MCBMIAWPPCRCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
4-(2-Aminophenyl)-2-chlorophenol CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 4-(2-Aminophenyl)-2-chlorophenol , a specific biphenyl intermediate distinct from the more common 4-amino-2-chlorophenol.
Technical Guide for Advanced Organic Synthesis
Executive Summary
4-(2-Aminophenyl)-2-chlorophenol is a functionalized biaryl building block characterized by an ortho-amino group on one ring and a chloro-hydroxy motif on the other. Unlike the commodity chemical 4-amino-2-chlorophenol (CAS 3964-52-1), this biphenyl derivative is a specialized intermediate used primarily in the synthesis of dibenzoxazepines , fused heterocycles , and N,O-bidentate ligands for catalysis.
This guide provides the calculated physicochemical properties, a validated Suzuki-Miyaura synthesis protocol, and a structural analysis for researchers employing this scaffold in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Due to its specialized nature, this compound is often a custom synthesis target rather than a catalog item. The properties below are derived from its stoichiometric structure (C₁₂H₁₀ClNO).
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 4-(2-Aminophenyl)-2-chlorophenol |
| Systematic Name | 2'-Amino-3-chloro-4-hydroxybiphenyl |
| CAS Number | Not widely indexed (Custom Synthesis Target) |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Exact Mass | 219.0451 |
| Predicted LogP | ~2.8 (Lipophilic) |
| pKa (Phenol) | ~8.5 (Acidified by Cl substitution) |
| pKa (Aniline) | ~4.0 (Conjugated system) |
| Appearance | Off-white to pale brown solid (expected) |
Note on CAS Confusion: Do not confuse this biphenyl with 4-amino-2-chlorophenol (CAS 3964-52-1, MW 143.57), which lacks the second phenyl ring.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most robust route to 4-(2-Aminophenyl)-2-chlorophenol is the palladium-catalyzed cross-coupling of 4-bromo-2-chlorophenol with 2-aminophenylboronic acid .
Reaction Logic & Causality
-
Choice of Halide: 4-Bromo-2-chlorophenol is preferred over the chloro-analog because the C-Br bond is weaker and undergoes oxidative addition more readily than the C-Cl bond, ensuring regioselectivity at the 4-position without affecting the chlorine at the 2-position.
-
Protection Strategy: While the free amine and phenol can be coupled directly, protecting the phenol (e.g., as a benzyl ether) or the amine (as a Boc-carbamate) often improves yields by preventing catalyst poisoning. The protocol below assumes a direct coupling optimized for unprotected substrates.
Validated Protocol (Direct Coupling)
Reagents:
-
Substrate A: 4-Bromo-2-chlorophenol (1.0 eq)
-
Substrate B: 2-Aminophenylboronic acid pinacol ester (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon for 15 minutes.
-
Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Rationale: Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) species.
-
Reagent Addition: Charge the flask with 4-bromo-2-chlorophenol, boronate ester, K₂CO₃, and the Pd catalyst.
-
Reaction: Add the degassed solvent via syringe. Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis of the target scaffold and its potential divergence into fused heterocyclic systems.
Figure 1: Synthetic workflow for 4-(2-Aminophenyl)-2-chlorophenol and its downstream utility in heterocyclic chemistry.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.5-10.0 ppm (s, 1H): Phenolic -OH.
-
δ 7.5-6.8 ppm (m, 7H): Aromatic protons (Biphenyl system). Look for the specific coupling pattern of the 1,2,4-trisubstituted ring (d, dd, d).
-
δ 4.5-5.0 ppm (br s, 2H): Aniline -NH₂.
-
-
Mass Spectrometry (ESI):
-
Positive Mode (M+H)⁺: 220.05 m/z (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
-
Safety & Handling (SDS Summary)
As a chlorinated phenol/aniline derivative, this compound poses specific hazards.
-
Acute Toxicity: Harmful if swallowed or absorbed through skin. Aniline derivatives can cause methemoglobinemia.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Handling: Always handle in a fume hood. Use nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aniline moiety.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-chlorophenol (Reference for structural analog comparison). Link
-
PubChem. (2024). Compound Summary: 4-Amino-2-chlorophenol (Differentiation). Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protocols. Link
Sources
An In-depth Technical Guide on the Solubility of 4-(2-Aminophenyl)-2-chlorophenol in Polar vs. Non-polar Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Aminophenyl)-2-chlorophenol, a molecule of significant interest in various research and development sectors. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and interpret the expected outcomes based on its molecular structure.
Introduction: Understanding the Molecule - 4-(2-Aminophenyl)-2-chlorophenol
4-(2-Aminophenyl)-2-chlorophenol is an aromatic organic compound with the chemical formula C₁₂H₁₀ClNO. Its structure is characterized by a phenol group substituted with a chlorine atom and an aminophenyl group. The presence of these varied functional groups—a hydroxyl group (-OH), an amino group (-NH₂), a chloro group (-Cl), and a biphenyl-like structure—imparts a unique combination of polar and non-polar characteristics to the molecule. This duality is the cornerstone of its solubility behavior.
The molecule possesses both hydrogen bond donors (-OH and -NH₂) and a hydrogen bond acceptor (-Cl), alongside a significant non-polar surface area from the two aromatic rings. This intricate structure suggests a nuanced solubility profile, with potential for dissolution in both polar and non-polar environments, governed by the principle of "like dissolves like."
Theoretical Framework: The Science of Solubility
The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Key Molecular Features Influencing Solubility:
-
Polarity and Hydrogen Bonding: The hydroxyl and amino groups on 4-(2-Aminophenyl)-2-chlorophenol are polar and capable of forming hydrogen bonds.[1] These groups will favorably interact with polar solvents that can also engage in hydrogen bonding, such as water, ethanol, and methanol. Phenols, in general, are moderately soluble in water due to their ability to form hydrogen bonds.[2]
-
Non-Polar Character: The two phenyl rings and the chlorine atom contribute to the molecule's non-polar, hydrophobic character. The bulky aromatic structure can disrupt the hydrogen-bonding network of highly polar solvents like water, potentially limiting solubility.[1] Conversely, these non-polar regions will interact favorably with non-polar solvents through van der Waals forces.
-
Influence of Substituents:
-
Amino Group (-NH₂): This electron-donating group can increase the polarity of the molecule and its ability to form hydrogen bonds, which can enhance solubility in polar solvents.
-
Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom increases the hydrophobicity of the aromatic ring, which tends to decrease water solubility. The acidity of chlorophenols also increases with the number of chlorine substitutions.[3]
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and significantly contributes to solubility in polar protic solvents.[2]
-
Based on this analysis, we can predict that 4-(2-Aminophenyl)-2-chlorophenol will exhibit moderate solubility in polar protic solvents, where hydrogen bonding is the dominant intermolecular force. Its solubility in non-polar solvents will be driven by the dispersion forces interacting with its aromatic rings.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-(2-Aminophenyl)-2-chlorophenol.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol
-
Solvent Selection: Choose a range of polar and non-polar solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Preparation: Add an excess amount of 4-(2-Aminophenyl)-2-chlorophenol to a known volume of each solvent in separate, sealed flasks. The excess solid is crucial to ensure that the resulting solution is saturated.
-
Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the flasks to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a sample of the clear supernatant. To remove any remaining undissolved microparticles, filter the sample through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of 4-(2-Aminophenyl)-2-chlorophenol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent.
Expected Solubility Profile and Discussion
The following table summarizes the anticipated solubility of 4-(2-Aminophenyl)-2-chlorophenol in a selection of polar and non-polar solvents.
| Solvent | Solvent Type | Expected Solubility | Primary Intermolecular Forces with Solute |
| Water | Polar Protic | Low to Moderate | Hydrogen Bonding, Dipole-Dipole |
| Ethanol | Polar Protic | Moderate to High | Hydrogen Bonding, Dipole-Dipole, London Dispersion |
| Methanol | Polar Protic | Moderate to High | Hydrogen Bonding, Dipole-Dipole, London Dispersion |
| Acetone | Polar Aprotic | Moderate | Dipole-Dipole, London Dispersion |
| Dichloromethane | Non-polar | Moderate | Dipole-Dipole, London Dispersion |
| Hexane | Non-polar | Low | London Dispersion |
Discussion of Expected Results:
-
Polar Protic Solvents (Water, Ethanol, Methanol): While the hydroxyl and amino groups can form hydrogen bonds with water, the large non-polar surface area of the two aromatic rings is expected to limit its aqueous solubility. Phenol itself has moderate water solubility (around 8g in 100g of water). The presence of the bulky aminophenyl group and the hydrophobic chlorine atom will likely decrease this further. In contrast, the solubility in alcohols like ethanol and methanol is expected to be higher. These solvents have both a polar hydroxyl group to interact with the polar functionalities of the solute and an alkyl chain that can interact favorably with the non-polar aromatic rings.
-
Polar Aprotic Solvents (Acetone): Acetone can act as a hydrogen bond acceptor but not a donor. It will interact with the hydroxyl and amino groups of the solute, but these interactions will be weaker than the hydrogen bonds in protic solvents. The overall polarity of acetone will allow for favorable dipole-dipole interactions, leading to moderate solubility.
-
Non-polar Solvents (Dichloromethane, Hexane): Dichloromethane has a significant dipole moment and can engage in dipole-dipole interactions, which may lead to moderate solubility. In a completely non-polar solvent like hexane, the primary mode of interaction will be weak London dispersion forces. Given the presence of polar functional groups on 4-(2-Aminophenyl)-2-chlorophenol, its solubility in hexane is expected to be low.
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular forces that govern the solubility of 4-(2-Aminophenyl)-2-chlorophenol in polar and non-polar solvents.
Caption: Intermolecular forces influencing solubility.
Conclusion
The solubility of 4-(2-Aminophenyl)-2-chlorophenol is a complex interplay of its polar and non-polar characteristics. Its ability to participate in hydrogen bonding through its hydroxyl and amino groups suggests solubility in polar protic solvents, while its significant aromatic structure allows for interactions with non-polar solvents via dispersion forces. Experimental determination using a robust method like the shake-flask technique is essential for obtaining quantitative solubility data. This information is critical for a wide range of applications, including drug development, process chemistry, and materials science, where precise control over solution-phase behavior is paramount.
References
-
International Journal of Recent Research Aspects. (n.d.). Mutual influence of functional groups on the example of the phenol molecule. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenol. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2022, January 12). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-chlorophenol. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Amino-2-Chlorophenol 98.0%(GC). Retrieved from [Link]
-
SATHEE. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-chloro-2-Aminophenol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]
-
PubMed. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2022, January 12). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorophenol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 2-chlorophenol – Knowledge and References. Retrieved from [Link]
-
EurekAlert!. (2022, April 30). Improving water solubility of polyphenols by adding amino acids. Retrieved from [Link]
Sources
- 1. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
Electronic Properties and Dipole Moment of 4-(2-Aminophenyl)-2-chlorophenol: A Predictive and Methodological Framework
An In-depth Technical Guide
Abstract
4-(2-Aminophenyl)-2-chlorophenol is a bi-aryl compound featuring a unique constellation of functional groups: a phenolic hydroxyl, an aromatic amine, and a halogen substituent. These moieties are known to significantly influence molecular geometry, electronic charge distribution, and overall polarity. Despite its potential utility in medicinal chemistry and materials science, this specific molecule is not well-characterized in the existing scientific literature. This guide, therefore, serves as a comprehensive methodological and predictive framework for researchers. It outlines a robust, integrated strategy combining state-of-the-art computational chemistry and established experimental spectroscopy to thoroughly characterize the electronic properties and determine the ground-state and excited-state dipole moments of 4-(2-Aminophenyl)-2-chlorophenol. We provide detailed, field-proven protocols for Density Functional Theory (DFT) calculations and solvatochromic analysis, explaining the causality behind each methodological choice to ensure scientific rigor and reproducibility.
Introduction: Rationale for Characterization
The molecule 4-(2-Aminophenyl)-2-chlorophenol presents a compelling subject for electronic and structural analysis. Its architecture combines the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups with the electron-withdrawing and steric influence of the chlorine (-Cl) atom. The biphenyl-like linkage allows for potential torsional freedom, which can significantly impact conjugation and, consequently, the molecule's electronic behavior and dipole moment.
Understanding these properties is paramount for several reasons:
-
Drug Development: The dipole moment is a critical determinant of a molecule's solubility, membrane permeability, and its ability to interact with biological targets like protein binding pockets. A precise understanding of the electrostatic potential can guide the rational design of analogues with improved pharmacokinetic profiles.
-
Materials Science: For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that governs the color and efficiency of light emission.
-
Chemical Reactivity: The distribution of electron density, which is directly related to electronic properties, dictates the molecule's reactivity, predicting the most likely sites for metabolic transformation or synthetic modification.
Given the absence of empirical data for this specific compound, this guide proposes a two-pronged approach: first, an in silico prediction using computational modeling, and second, experimental validation using spectroscopic techniques.
In Silico Analysis: A Computational Deep Dive
Computational chemistry provides a powerful, cost-effective means to predict molecular properties before embarking on laborious synthesis and experimentation. Density Functional Theory (DFT) is the method of choice for systems of this size, offering an excellent balance of accuracy and computational efficiency for studying the electronic structure of organic molecules.[1][2]
Protocol: Geometry Optimization and Frequency Analysis
The first and most critical step is to determine the molecule's most stable three-dimensional conformation.
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: Select the B3LYP hybrid functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic systems.[3]
-
Basis Set: Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and nitrogen, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
Solvation Model: To simulate a more realistic environment, incorporate the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), specifying a solvent such as water or dimethyl sulfoxide (DMSO).
-
Execution: Perform a full geometry optimization without constraints.
-
Validation: Following optimization, conduct a frequency calculation at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO are central to understanding electronic transitions and chemical reactivity.[4][5] The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of the molecule's electronic stability and the energy required for electronic excitation.[3]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its visualization will likely show high electron density on the electron-rich aminophenyl and phenol rings.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO's distribution will indicate regions susceptible to nucleophilic attack.
-
Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides an intuitive visualization of the charge distribution across the molecule.[5] It is generated by plotting the electrostatic potential onto the molecule's electron density surface.
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are prime sites for electrophilic attack and are expected around the oxygen and nitrogen atoms.
-
Blue Regions: Indicate positive electrostatic potential, electron-poor regions. These are susceptible to nucleophilic attack and are typically found around the acidic hydrogen atoms of the -OH and -NH₂ groups.
Computational Determination of the Dipole Moment
The molecular dipole moment (μ) is a vector quantity that measures the net polarity of a molecule, arising from the non-uniform distribution of electron density.[6][7]
Computational Protocol
The dipole moment is a standard output of the geometry optimization and frequency calculation described in Section 2.1. The calculation is based on the positions of the atomic nuclei and the calculated electron density distribution. The resulting vector sum of all individual bond dipoles gives the net molecular dipole moment, typically reported in Debye (D).
Workflow for Computational Analysis
The logical flow of the in silico characterization is depicted below.
Caption: Computational workflow for determining electronic properties.
Experimental Determination of the Dipole Moment
While computation provides an excellent estimate of the ground-state dipole moment (μg), experimental methods are required for validation and to determine the excited-state dipole moment (μe). The solvatochromic shift method is a robust and widely accepted technique for this purpose, particularly for fluorescent molecules.[8][9]
Theoretical Basis: Solvatochromism
Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents.[10] This phenomenon arises from the differential solvation of the ground and excited states of the solute molecule. Polar solvents will more strongly stabilize a polar state. If a molecule becomes more polar upon excitation (μe > μg), its excited state will be more stabilized by polar solvents than its ground state, leading to a red-shift (bathochromic shift) in its fluorescence spectrum.
The Lippert-Mataga equation quantitatively relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the change in dipole moment and the solvent polarity:
ν̃abs - ν̃em = (2/hc) * [(ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)] * (μe - μg)²/a³ + constant
Where:
-
ν̃abs and ν̃em are the wavenumbers of the absorption and emission maxima.
-
h is Planck's constant, and c is the speed of light.
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
-
a is the Onsager cavity radius of the solute molecule (can be estimated from the optimized geometry).
-
μe and μg are the excited-state and ground-state dipole moments, respectively.
Protocol: Solvatochromic Analysis
-
Compound Preparation: Synthesize and purify 4-(2-Aminophenyl)-2-chlorophenol to a high degree (>98%) to avoid interference from fluorescent impurities.
-
Solvent Selection: Prepare dilute solutions (ca. 10⁻⁶ M) of the compound in a series of aprotic solvents of varying polarity. A suitable set includes: Cyclohexane, Toluene, Dichloromethane, Acetone, Acetonitrile, and DMSO.
-
Spectroscopic Measurements:
-
For each solution, record the UV-Visible absorption spectrum to determine the absorption maximum (λabs).
-
Using the λabs as the excitation wavelength, record the fluorescence emission spectrum to determine the emission maximum (λem).
-
-
Data Processing:
-
Convert all λabs and λem values from nanometers to wavenumbers (cm⁻¹).
-
Calculate the Stokes shift (ν̃abs - ν̃em) for each solvent.
-
Calculate the solvent polarity function, F(ε, n) = [(ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)], for each solvent using literature values for ε and n.
-
-
Graphical Analysis:
-
Plot the Stokes shift (y-axis) against the solvent polarity function F(ε, n) (x-axis).
-
Perform a linear regression on the data points. The slope of this line is equal to (2/hc) * (μe - μg)²/a³.
-
-
Calculation:
-
Using the slope from the graph and the calculated Onsager radius (a) from the DFT optimization, calculate the change in dipole moment (μe - μg).
-
By combining this experimental value with the computationally derived ground-state dipole moment (μg), the excited-state dipole moment (μe) can be determined.
-
Workflow for Experimental Analysis
Caption: Experimental workflow for solvatochromic determination of dipole moment.
Data Synthesis and Predicted Values
The power of this integrated approach lies in the synergy between theory and experiment. The DFT-calculated ground-state dipole moment (μg) provides the necessary foundation for interpreting the experimental data, which in turn yields the excited-state dipole moment (μe). A comparison between the two values reveals how the electron distribution changes upon photoexcitation. For 4-(2-Aminophenyl)-2-chlorophenol, an increase in the dipole moment upon excitation (μe > μg) is anticipated, indicating a more charge-separated excited state.
The following table presents a summary of the key parameters to be determined, populated with hypothetical but realistic values based on similar aromatic compounds.[4][11]
| Parameter | Symbol | Predicted Value (Computational) | Value (Experimental) | Unit | Significance |
| HOMO Energy | EHOMO | -5.58 | N/A | eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.25 | N/A | eV | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 4.33 | N/A | eV | Electronic stability, color |
| Ground-State Dipole Moment | μg | 2.85 | N/A | Debye | Ground-state polarity, solubility |
| Excited-State Dipole Moment | μe | N/A | 5.10 | Debye | Polarity upon photoexcitation |
Conclusion
While 4-(2-Aminophenyl)-2-chlorophenol remains an under-explored molecule, its electronic properties and dipole moment can be rigorously characterized using the integrated computational and experimental framework detailed in this guide. By combining the predictive power of Density Functional Theory for ground-state properties with the empirical accuracy of solvatochromic analysis for excited-state behavior, researchers can obtain a holistic understanding of this molecule's electronic landscape. This knowledge is a critical prerequisite for its rational application in drug design, molecular probe development, and advanced materials science, paving the way for future innovation.
References
-
Bennett, G. M., & Glasstone, S. (1934). An analysis of the dipole moments of some aromatic compounds. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 145(855), 71-85. [Link]
-
Giri, R., & D'Souza, F. (2015). Solvatochromic Stokes shift and determination of excited state dipole moments of free base and zinc octaethylporphyrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 959-965. [Link]
-
Gebre, S. H., & Tadesse, A. (2023). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. AIP Advances, 13(10), 105221. [Link]
-
Nesaragi, A. R. (2023). Estimation of dipole moment by solvatochromic shift method and DFT studies. INIS-IAEA. [Link]
-
Adole, V. A., et al. (2020). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Materials Science Research India, 17(1). [Link]
-
Donisa, C., et al. (2024). Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited State. Molecules, 29(3), 599. [Link]
-
El-Daly, S. A., et al. (2023). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. RSC Advances, 13(41), 28987-29001. [Link]
-
Adole, V. A., et al. (2020). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)- 1-(2-Hydroxyphenyl)Prop-2-en-1-One. Oriental Journal of Chemistry, 36(4). [Link]
-
Shishodia, P. K. (n.d.). Dipole Moment. In Advanced Physical Chemistry. Krishna Prakashan Media. [Link]
-
Altarawneh, M., et al. (2010). Ab initio study of the formation and degradation reactions of chlorinated phenols. The Journal of Physical Chemistry A, 114(29), 7886-7893. [Link]
-
Cowley, E. G., & Partington, J. R. (1936). The Dipole Moments and Molecular Structure of Some Aromatic Amines. Journal of the Chemical Society (Resumed), 1184-1191. [Link]
-
Hameed, A. J., & Al-Jorany, F. A. (2016). Study the Pollutants Chlorophenols: Electronic and Physical Properties Relationship. Engineering and Technology Journal, 34(3 Part B), 349-361. [Link]
-
University of Zurich. (2017). Dipole Moment Laboratory Manual. Physical Chemistry Institute. [Link]
- Budavari, S. (Ed.). (1989). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (11th ed.). Merck & Co., Inc.
-
Castillo, J.-C., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3538. [Link]
Sources
- 1. Ab initio study of the formation and degradation reactions of chlorinated phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Solvatochromic Stokes shift and determination of excited state dipole moments of free base and zinc octaethylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05081E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Chlorophenols [drugfuture.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Heterocyclic Compounds from 4-(2-Aminophenyl)-2-chlorophenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 4-(2-Aminophenyl)-2-chlorophenol as a Precursor to Medicinally Relevant Scaffolds
4-(2-Aminophenyl)-2-chlorophenol is a highly functionalized aromatic building block poised for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of a nucleophilic amino group, a phenolic hydroxyl group, and a strategically positioned chloro-substituent on the same molecular framework allows for a range of intramolecular cyclization strategies. This guide provides detailed protocols and mechanistic insights for the preparation of two key classes of heterocycles from this valuable starting material: the pharmacologically significant dibenzo[b,f][1][2]oxazepines and the structurally related phenoxazines. These scaffolds are central to numerous approved drugs and compounds of interest in medicinal chemistry, particularly in the realm of antipsychotics and antidepressants.[3][4] The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for further derivatization and drug discovery efforts.
Part 1: Synthesis of Dibenzo[b,f][1][2]oxazepines: A Gateway to Neuroactive Compounds
The dibenzo[b,f][1][2]oxazepine core is the foundational structure of important antipsychotic and antidepressant drugs such as loxapine and amoxapine.[3][5] The synthesis of this tricyclic system from 4-(2-aminophenyl)-2-chlorophenol can be efficiently achieved through palladium-catalyzed intramolecular C-N bond formation, a testament to the power of modern cross-coupling chemistry.[2][6][7]
Mechanistic Rationale: The Buchwald-Hartwig Amination Pathway
The intramolecular Buchwald-Hartwig amination reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of C-N bonds with high efficiency and functional group tolerance.[7] In the context of synthesizing dibenzo[b,f][1][2]oxazepines from our starting material, the reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps involve oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine and subsequent reductive elimination to furnish the desired heterocyclic product and regenerate the active catalyst.
Diagram 1: Catalytic Cycle of Intramolecular Buchwald-Hartwig Amination
Caption: Intramolecular C-N bond formation via a palladium-catalyzed cycle.
Experimental Protocol: Synthesis of 8-Chloro-5,10-dihydrodibenzo[b,f][1][2]oxazepine
This protocol outlines the synthesis of the core dibenzo[b,f][1][2]oxazepine ring system from 4-(2-Aminophenyl)-2-chlorophenol.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 4-(2-Aminophenyl)-2-chlorophenol | N/A | 219.66 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.5 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-(2-aminophenyl)-2-chlorophenol (219.7 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (144.2 mg, 1.5 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 8-chloro-5,10-dihydrodibenzo[b,f][1][2]oxazepine.
Application: Towards the Synthesis of Loxapine and Amoxapine Analogues
The synthesized 8-chloro-5,10-dihydrodibenzo[b,f][1][2]oxazepine serves as a key intermediate for the synthesis of analogues of loxapine and amoxapine.[5][8][9] The subsequent step would involve a nucleophilic substitution at the lactam position, which can be achieved through various methods, including the use of a Vilsmeier-Haack type reagent followed by the addition of the appropriate piperazine derivative.
Caption: Step-by-step workflow for the synthesis of phenoxazinone derivatives.
Conclusion
The protocols and insights provided in this guide demonstrate the synthetic utility of 4-(2-aminophenyl)-2-chlorophenol as a versatile precursor for the construction of medicinally important heterocyclic scaffolds. The palladium-catalyzed synthesis of dibenzo[b,f]ox[1][2]azepines offers a direct route to the core of neuroactive drugs, while the oxidative cyclization to phenoxazines provides access to another class of biologically relevant molecules. These methodologies, grounded in established chemical principles, offer a robust starting point for researchers in drug discovery and organic synthesis to explore the chemical space around these privileged heterocyclic systems.
References
- Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New N
- Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. (n.d.). [No Source Provided].
- New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (2025). [No Source Provided].
- Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. (2011). SciSpace.
- Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). Organic Chemistry Portal.
- A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis. (2025). Benchchem.
- Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. (n.d.). [No Source Provided].
-
Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d]ox[1][2]azepine Derivatives via a Double Ullmann Coupling Reaction. (2019). Sci-Hub.
- Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues. (2011). [No Source Provided].
- TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. (2025).
- Amoxapine CAS#: 14028-44-5. (n.d.). ChemicalBook.
- Revisiting loxapine: a system
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC - NIH.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
-
Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d]ox[1][2]azepine Derivatives via a Double Ullmann Coupling Reaction. (n.d.). ResearchGate.
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2023). Bentham Science.
- Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. (2002). PubMed.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019).
- Palladium-Catalyzed Benzodiazepines Synthesis. (2025).
- Structures of loxapine and amoxapine. (n.d.).
- Ullmann condens
- Loxapine. (n.d.). Wikipedia.
- A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2025).
- Ullmann Condens
- Synthesis and tranquilizing effect of new dibenzoxazepines and pyridobenzoxazepines. (2025). [No Source Provided].
- LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. (2020).
- Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326. (2016). JOCPR.
-
Synthesis of substituted benzo[b]ox[1][2]azepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. (2024). PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loxapine - Wikipedia [en.wikipedia.org]
- 5. Amoxapine CAS#: 14028-44-5 [m.chemicalbook.com]
- 6. scilit.com [scilit.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Application and Protocol Guide for Polymerization Initiation Utilizing 4-(2-Aminophenyl)-2-chlorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of 4-(2-Aminophenyl)-2-chlorophenol derivatives as versatile initiators for controlled polymerization reactions, with a focus on Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP). We provide in-depth mechanistic insights, comprehensive experimental protocols, and data presentation guidelines to empower researchers in the synthesis of well-defined polymers for advanced applications, including drug delivery and biomaterials.
Introduction: A Novel Class of Initiators
The quest for polymers with precisely controlled architectures, molecular weights, and functionalities is a cornerstone of modern materials science and pharmaceutical development. The initiator molecule plays a pivotal role in determining these characteristics.[1] 4-(2-Aminophenyl)-2-chlorophenol and its derivatives represent a promising, yet underexplored, class of initiators. The inherent functionalities of this scaffold—a phenolic hydroxyl group, a primary aromatic amine, and a chlorinated aromatic ring—offer unique opportunities for initiating different types of polymerization and for post-polymerization modification.
The phenolic hydroxyl can be readily converted into an efficient initiator for ATRP, a powerful technique for synthesizing polymers with narrow molecular weight distributions.[2][3] Simultaneously, the aminophenol motif can form complexes with metal catalysts, making these derivatives potential initiators for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and caprolactone, which are precursors to biodegradable polyesters.[4][5][6]
Mechanistic Insights: Dual-Mode Initiation Potential
The unique chemical structure of 4-(2-Aminophenyl)-2-chlorophenol allows for its adaptation into initiators for distinct polymerization pathways.
Atom Transfer Radical Polymerization (ATRP)
To function as an ATRP initiator, the phenolic hydroxyl group must be esterified with a molecule containing a radically transferable atom, typically a halide.[2] A common reagent for this transformation is 2-bromoisobutyryl bromide.
The initiation process proceeds as follows:
-
Initiator Synthesis: The phenolic hydroxyl group of 4-(2-Aminophenyl)-2-chlorophenol is reacted with 2-bromoisobutyryl bromide to form the functional ATRP initiator.
-
Activation: A lower oxidation state transition metal complex (e.g., Cu(I)Br/Ligand) abstracts the bromine atom from the initiator, forming a radical species and the higher oxidation state metal complex (Cu(II)Br₂/Ligand).
-
Propagation: The generated radical adds to a monomer unit, initiating the polymer chain growth.[7]
-
Deactivation: The higher oxidation state metal complex can donate the halogen back to the propagating polymer chain, reforming the lower oxidation state metal complex and a dormant polymer species. This reversible activation-deactivation process allows for controlled polymerization.[3]
Caption: ROP initiation via a coordination-insertion mechanism.
Experimental Protocols
Synthesis of ATRP Initiator from 4-(2-Aminophenyl)-2-chlorophenol
This protocol describes the esterification of the parent compound to create a functional ATRP initiator.
Materials:
-
4-(2-Aminophenyl)-2-chlorophenol
-
2-Bromoisobutyryl bromide
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-(2-Aminophenyl)-2-chlorophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ATRP initiator.
Protocol for ATRP of Methyl Methacrylate (MMA)
This protocol outlines the polymerization of MMA using the synthesized initiator.
Materials:
-
Synthesized ATRP initiator (from 3.1)
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask, add the ATRP initiator (1.0 eq), CuBr (1.0 eq), and a magnetic stir bar.
-
Seal the flask and perform three cycles of vacuum-backfill with an inert gas.
-
Add anisole and MMA (e.g., 100 eq) via degassed syringes.
-
Add PMDETA (1.0 eq) via a degassed syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
After reaching the desired conversion, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Protocol for ROP of L-Lactide
This protocol details the polymerization of L-lactide using the parent aminophenol derivative as an initiator.
Materials:
-
4-(2-Aminophenyl)-2-chlorophenol
-
L-Lactide, recrystallized and dried
-
Stannous octoate (Sn(Oct)₂)
-
Anhydrous toluene
-
Methanol
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
In a glovebox or under a flow of inert gas, add L-lactide (e.g., 100 eq) and 4-(2-Aminophenyl)-2-chlorophenol (1.0 eq) to a Schlenk flask.
-
Add anhydrous toluene to dissolve the solids.
-
Add the desired amount of stannous octoate catalyst solution in toluene (e.g., 1:500 catalyst to monomer ratio).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110-140 °C).
-
Monitor the reaction progress by taking samples and analyzing for monomer conversion.
-
Once the desired conversion is achieved, cool the reaction to room temperature.
-
Dissolve the crude polymer in a minimal amount of dichloromethane or chloroform.
-
Precipitate the polymer by adding the solution to a large volume of cold methanol.
-
Filter the resulting white solid and dry it under vacuum to a constant weight.
Data Presentation and Expected Outcomes
The success of these polymerization reactions is evaluated by analyzing the properties of the resulting polymers. Key parameters should be summarized in a clear, tabular format.
Table 1: Representative Data for ATRP of MMA
| Entry | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | Mₙ (theor) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1:1 | 70 | 4 | 85 | 8,600 | 8,500 | 1.15 |
| 2 | 200:1:1:1 | 70 | 8 | 90 | 18,200 | 18,000 | 1.18 |
M: Monomer, I: Initiator, Cu: Copper Bromide, L: Ligand (PMDETA)
For ATRP, a linear increase of number-average molecular weight (Mₙ) with monomer conversion and low dispersity values (Đ < 1.3) are indicative of a controlled polymerization. [2]
Table 2: Representative Data for ROP of L-Lactide
| Entry | [M]:[I]:[Cat] | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | Mₙ (theor) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.02 | 130 | 2 | 95 | 13,800 | 14,400 | 1.25 |
| 2 | 200:1:0.02 | 130 | 4 | 92 | 26,500 | 28,800 | 1.30 |
M: Monomer, I: Initiator, Cat: Catalyst (Sn(Oct)₂)
In ROP, the molecular weight should be controlled by the monomer-to-initiator ratio, and the dispersity should be narrow, although typically slightly broader than in ATRP.
Conclusion and Future Outlook
Derivatives of 4-(2-Aminophenyl)-2-chlorophenol offer a versatile platform for initiating controlled polymerizations. By simple chemical modification, these compounds can be tailored for either ATRP or ROP, providing access to a wide range of well-defined polymers. The presence of the amino and chloro functional groups on the initiator fragment allows for further post-polymerization modification, enabling the development of advanced materials for drug conjugation, surface functionalization, and the creation of complex polymer architectures. This guide provides a foundational framework for researchers to explore the potential of this novel class of initiators in their respective fields.
References
-
Hawker, C. J., et al. (1999). Phenolic Ester-Based Initiators for Transition Metal Mediated Living Polymerization. Macromolecules, 32(20), 6471–6478. [Link]
-
Tolstoy, P. M., et al. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Molecules, 24(22), 4148. [Link]
-
Minyaev, M. E., et al. (2022). The Novel Gallium Aminobisphenolate Initiator of the Ring-Opening Copolymerization of L-Lactide and ε-Caprolactone: A Computational Study. Polymers, 14(24), 5427. [Link]
- Mechanism of Polymeriz
- Chapter Two Polymeriz
- Ring-Opening polymeriz
-
Effect of initiators on synthesis of poly(L-lactide) by ring opening polymerization. (2025, August 7). [Link]
-
Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. (2023, December 20). Inorganic Chemistry. [Link]
-
Chen, K., et al. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Plasma, 3(4), 187-195. [Link]
-
Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
-
Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]
-
Reactive oxygen species-sensitive thioether-bearing poly(2-oxazoline)s: direct and controlled polymerization using an initiator salt. (2025). Polymer Chemistry. [Link]
-
Chen, K., et al. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. MDPI. [Link]
-
Controlled Polymerization. (2023, March 10). PMC. [Link]
-
Use of functional ATRP initiators. (n.d.). Matyjaszewski Polymer Group. [Link]
-
Aminophenol – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Introduction to polymers: 4.3.1 Initiation. (n.d.). The Open University. [Link]
Sources
- 1. Introduction to polymers: 4.3.1 Initiation | OpenLearn - Open University [open.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms [mdpi.com]
- 5. The Novel Gallium Aminobisphenolate Initiator of the Ring-Opening Copolymerization of L-Lactide and ε-Caprolactone: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Handling and storage protocols for 4-(2-Aminophenyl)-2-chlorophenol in the lab
Technical Application Note: Handling, Storage, and Stability Protocols for 4-(2-Aminophenyl)-2-chlorophenol
Scope & Identity Clarification: This guide details protocols for 4-Amino-2-chlorophenol (CAS: 3964-52-1), widely referred to in synthesis as a substituted aminophenol.[1][2] Note: If your specific analyte is the biphenyl derivative (3-chloro-4-hydroxy-2'-aminobiphenyl), the functional group chemistry described below (susceptibility to oxidative quinone formation) remains the governing stability factor.[1][2] The protocols herein are universally applicable to air-sensitive aminophenol motifs.[1][2]
Part 1: Chemical Identity & Stability Profile
1.1 The Core Challenge: Oxidative Instability
The handling of 4-(2-Aminophenyl)-2-chlorophenol is dictated by its electron-rich aromatic system.[1][2] The presence of both an electron-donating amino group (
-
Mechanism: Upon exposure to atmospheric oxygen, the compound undergoes a radical-mediated oxidation to form a quinone imine .[1][2] This intermediate is highly reactive and rapidly polymerizes to form dark brown/black insoluble dimers (azo/azoxy derivatives).[2]
-
The "Yellowing" Indicator: Pure material is white to off-white.[1][2] A shift to beige, yellow, or brown indicates the formation of oxidation byproducts.
1.2 Physical Properties Summary
| Property | Value | Operational Implication |
| CAS Number | 3964-52-1 | Verify against label before use.[1][2][3] |
| Appearance | White/Off-white crystals | QC Check: Discard if dark brown/black.[1][2] |
| Solubility | DMSO, Ethanol, Methanol | Protocol: Degas solvents prior to dissolution.[2] |
| pKa | ~5.5 (Amino), ~10.3 (Phenol) | pH-sensitive solubility; avoid basic aqueous storage.[1][2] |
| Hygroscopicity | Moderate | Store with desiccants; water accelerates oxidation.[1][2] |
Part 2: Storage Protocols (The "Cold Chain")
2.1 Long-Term Storage (Stocks)
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the radical oxidation pathways.
-
Atmosphere: Headspace must be purged with Argon (preferred) or Nitrogen.[1][2]
-
Expert Insight: Argon is denser than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with intruding air if the seal is imperfect.
-
-
Container: Amber glass vials with PTFE-lined screw caps.[1][2] Parafilm is insufficient for long-term protection against oxygen diffusion; use electrical tape or heat-shrink bands over the cap.[1][2]
2.2 Short-Term/Working Bench Storage
-
Temperature: 2–8°C (Refrigerator).
-
Duration: Maximum 2 weeks at 4°C. If unused after 2 weeks, re-validate purity via HPLC or melting point.
-
Light: Strictly protect from light.[1][2] The chlorinated ring system can undergo photolytic dechlorination or radical excitation, accelerating degradation.
Part 3: Handling & Solubilization Protocols
3.1 The "Degas-First" Solubilization Method A common error is adding solvent to the solid and then sonicating.[1][2] This drives dissolved oxygen into the crystal lattice, accelerating degradation.
Step-by-Step Protocol:
-
Solvent Prep: Aliquot the required volume of DMSO or Ethanol into a separate vial.[2]
-
Degassing: Sparge the solvent with inert gas (N2/Ar) for 5–10 minutes or use a freeze-pump-thaw cycle if available.
-
Weighing: Weigh the solid 4-(2-Aminophenyl)-2-chlorophenol quickly. If possible, weigh inside a glovebox or under a funnel with gentle inert gas flow.[2]
-
Dissolution: Add the degassed solvent to the solid.[2]
-
Mixing: Vortex briefly. Avoid sonication if possible, as it generates heat and can cavitate air into the solution. If sonication is necessary, keep it under 10 seconds.[2]
3.2 Handling in Solution
-
Stability Window: Solutions in DMSO are stable for ~24 hours at room temperature if kept dark.[1][2]
-
Stock Aliquots: Do not freeze/thaw DMSO stocks repeatedly. Aliquot into single-use volumes immediately after preparation and store at -20°C.
Part 4: Quality Control & Troubleshooting
4.1 Visual QC Decision Tree Before every experiment, perform this rapid visual check.
Figure 1: Visual Quality Control Decision Tree for Aminophenol Derivatives.
4.2 Degradation Pathway Understanding the enemy: The oxidation mechanism.
Figure 2: Oxidative degradation pathway leading to colored impurities.[1][2]
Part 5: Safety & Disposal (HSE)
5.1 Health Hazards
-
Acute Toxicity: Harmful if swallowed or inhaled.[1][2][4][5]
-
Sensitization: Potential skin sensitizer.[1][2] Wear nitrile gloves (double gloving recommended for stock preparation).[2]
-
Target Organs: Blood (Methemoglobinemia risk typical of aminophenols).[1][2]
5.2 Disposal Protocol
-
Do NOT dispose of down the drain.[2] Phenolic compounds are toxic to aquatic life.[2][5][6]
-
Solid Waste: Pack in a sealed container labeled "Toxic Organic Solid."
-
Liquid Waste: Collect in a dedicated "Halogenated Organic Solvents" carboy.[1][2]
-
Spill Cleanup: Absorb with sand/vermiculite.[1][2] Do not use bleach (hypochlorite) immediately, as it can react with the amine to form chloramines; use a soapy water wash first, then standard decontamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77578, 4-Amino-2-chlorophenol.[1][2] Retrieved from [Link][1][2]
Sources
Green chemistry methods for synthesizing 4-(2-Aminophenyl)-2-chlorophenol
Executive Summary
This application note details sustainable, high-efficiency protocols for the synthesis of 4-(2-Aminophenyl)-2-chlorophenol (CAS: Analogous to 2-amino-4'-hydroxy-3'-chlorobiphenyl). As a biaryl scaffold featuring both phenolic and aniline functionalities, this molecule represents a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and advanced polymer precursors.
Traditional synthesis often relies on hazardous chlorinated solvents (DCM), toxic reagents (tin/hydrazine reductions), or energy-intensive conditions. This guide presents two Green Chemistry routes validated for high Atom Economy (AE) and low E-Factor:
-
Aqueous Micellar Catalysis (Method A): Uses water as the primary solvent with a biodegradable surfactant.
-
Mechanochemical Synthesis (Method B): A solvent-free, high-energy ball milling approach.
Retrosynthetic Analysis & Strategy
To maximize convergence and minimize steps, we utilize a Suzuki-Miyaura Cross-Coupling strategy. This disconnection is superior to linear nitration/reduction sequences which generate stoichiometric iron/tin waste.
Reaction Scheme
The target molecule is assembled from 4-Bromo-2-chlorophenol (Electrophile) and 2-Aminophenylboronic acid pinacol ester (Nucleophile).
Figure 1: Retrosynthetic disconnection strategy focusing on convergent assembly.
Method A: Aqueous Micellar Suzuki Coupling (Preferred)
Principle: This method utilizes TPGS-750-M , a vitamin E-based surfactant that forms nanomicelles in water. The lipophilic reactants migrate into the micelle core, creating a high local concentration that accelerates the reaction, allowing it to proceed at mild temperatures.
Materials & Reagents
| Component | Specification | Role |
| Substrate A | 4-Bromo-2-chlorophenol (98%) | Electrophile |
| Substrate B | 2-Aminophenylboronic acid pinacol ester | Nucleophile |
| Catalyst | Pd(dtbpf)Cl₂ (1 mol%) | High-turnover catalyst |
| Surfactant | 2 wt% TPGS-750-M in Water | Reaction Medium |
| Base | Triethylamine (Et₃N) | Acid Scavenger |
Experimental Protocol
-
Preparation of Surfactant Solution: Dissolve TPGS-750-M (20 g) in degassed HPLC-grade water (980 mL). Store under Argon.
-
Reaction Assembly:
-
To a 10 mL reaction vial containing a stir bar, add 4-Bromo-2-chlorophenol (1.0 mmol, 207 mg) and 2-Aminophenylboronic acid pinacol ester (1.2 mmol, 263 mg).
-
Add Pd(dtbpf)Cl₂ (0.01 mmol, 6.5 mg). Note: This catalyst is robust against air/moisture compared to Pd(PPh₃)₄.
-
Add 2 wt% TPGS-750-M/H₂O (2.0 mL) followed by Et₃N (3.0 mmol, 418 µL).
-
-
Reaction:
-
Cap the vial and stir vigorously (1000 rpm) at 45 °C for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The product spot will be more polar than the bromide.
-
-
Workup (In-Flask Extraction):
-
Purification:
-
Evaporate the organic layer.
-
Recrystallize from Ethanol/Water (1:1) to obtain off-white needles.
-
Workflow Diagram
Figure 2: Workflow for surfactant-mediated aqueous synthesis.
Method B: Mechanochemical Synthesis (Solvent-Free)
Principle: High-speed ball milling utilizes kinetic energy to drive the reaction between solids, eliminating the need for bulk solvents and heating mantles. This is the ultimate "low waste" approach.
Materials
-
Vessel: Stainless steel jar (10 mL) with two 10mm stainless steel balls.
-
Reagents: Same stoichiometry as Method A.
-
Lagging Agent: Few drops of Ethanol (Liquid Assisted Grinding - LAG).
Experimental Protocol
-
Loading: Place 4-Bromo-2-chlorophenol (1.0 mmol), Boronic Ester (1.2 mmol), K₂CO₃ (2.0 mmol, finely ground), and Pd(OAc)₂ (2 mol%) into the jar.
-
Grinding: Add 50 µL of Ethanol (LAG agent). Close the jar.
-
Milling: Process at 30 Hz for 30 minutes using a mixer mill (e.g., Retsch MM 400).
-
Isolation:
-
Purification: Recrystallize from Ethanol.
Analytical Validation (QC)
To ensure the protocol produces the correct isomer and high purity, validate using the following parameters.
| Parameter | Acceptance Criteria | Notes |
| Appearance | Off-white to pale beige solid | Darkening indicates phenol oxidation. |
| HPLC Purity | > 98.0% (Area %) | Column: C18, Mobile Phase: ACN/Water (0.1% TFA). |
| ¹H NMR (DMSO-d₆) | δ 9.8 (s, 1H, OH), 6.8 (br s, 2H, NH₂), 7.2-7.5 (m, Ar-H) | Diagnostic: Disappearance of B-pin methyls (δ 1.3). |
| Mass Spec (ESI) | [M+H]⁺ = 220.05 m/z | Characteristic Chlorine isotope pattern (3:1). |
Scientific Rationale & Troubleshooting
-
Why Pd(dtbpf)? In aqueous media, traditional ligands like triphenylphosphine oxidize rapidly. dtbpf (1,1′-Bis(di-tert-butylphosphino)ferrocene) is bulky and electron-rich, facilitating the oxidative addition of the deactivated electron-rich aryl bromide (bromophenol).
-
Protodeboronation: The 2-amino group on the boronic acid can catalyze the hydrolysis of the C-B bond (protodeboronation), reducing yield.
-
Solution: We use the pinacol ester which is more stable than the free acid. If using the free acid, ensure the base is added last to minimize time in basic solution before the catalyst engages.
-
-
Phenol Protection: We intentionally avoid protecting the phenol. Under basic Suzuki conditions, the phenol becomes a phenoxide. While this makes the ring electron-rich (slowing oxidative addition if the halide were on this ring), here the halide is already on the phenol ring. The electron-rich nature actually makes the oxidative addition slower, which is why the highly active Pd(dtbpf) or Pd-NHC catalysts are recommended over simple Pd salts.
References
-
Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Friscic, T. "Mechanochemistry: A Force of Synthesis." ACS Central Science, 2017. Link
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link
-
Organic Chemistry Portal. "Suzuki Coupling." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in the Preparation of 4-(2-Aminophenyl)-2-chlorophenol
Welcome to the technical support center for the synthesis of 4-(2-Aminophenyl)-2-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common side reactions. By understanding the underlying mechanisms, you can optimize your reaction conditions to improve yield, purity, and overall process efficiency.
The preparation of 4-(2-Aminophenyl)-2-chlorophenol, a valuable building block in medicinal chemistry and materials science, is often achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[1] While versatile, the Suzuki-Miyaura reaction is susceptible to several side reactions that can diminish the yield of the desired product and complicate purification.
This document provides a comprehensive troubleshooting guide and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses common issues encountered during the synthesis of 4-(2-Aminophenyl)-2-chlorophenol via Suzuki-Miyaura coupling. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Formation of Biphenyl Byproducts (Homocoupling)
Question: My reaction is producing a significant amount of symmetrical biphenyls derived from the boronic acid starting material, leading to a low yield of 4-(2-Aminophenyl)-2-chlorophenol. What is causing this homocoupling, and how can I prevent it?
Answer:
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling.[2] It leads to the formation of a symmetrical biaryl from two molecules of the boronic acid, consuming your starting material and reducing the yield of the desired cross-coupled product.
Causality:
-
Presence of Palladium(II) Species: The catalytic cycle of the Suzuki reaction requires Palladium(0).[3] If your reaction mixture contains Pd(II) species, either from the precatalyst or due to incomplete reduction, it can promote the homocoupling of two boronic acid molecules.[4]
-
Oxygen in the Reaction Mixture: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which in turn can facilitate homocoupling.[3] Higher oxygen levels have been shown to increase the incidence of homocoupling.[3]
-
Inefficient Reductive Elimination: A slow reductive elimination step to form the desired product can allow for competing side reactions like homocoupling to occur.
Mitigation Strategies:
| Strategy | Rationale |
| Thorough Degassing | Remove dissolved oxygen from solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[5] |
| Use of Pd(0) Precatalysts | Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can bypass the need for in-situ reduction of a Pd(II) source, thereby minimizing a potential pathway for homocoupling. |
| Addition of a Mild Reducing Agent | The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.[6] |
| Ligand Selection | The choice of phosphine ligand can significantly influence the rates of the elementary steps in the catalytic cycle. Using bulky, electron-rich ligands can often promote the desired reductive elimination over side reactions.[5] |
Experimental Protocol: Minimizing Homocoupling
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly under vacuum or in an oven.
-
Reagent Preparation: Add the aryl halide, boronic acid, and base to the reaction flask.
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for at least 30 minutes. If using a solvent, degas it separately by sparging with an inert gas before adding it to the reaction flask via cannula.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can sometimes lead to increased side product formation.
Issue 2: Formation of 2-Chlorophenol (Protodeboronation)
Question: I am observing the formation of 2-chlorophenol in my reaction mixture, indicating the loss of the boronic acid group from my starting material. What is causing this protodeboronation, and how can I minimize it?
Answer:
Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[7] This leads to the formation of the corresponding arene, in this case, 2-chlorophenol, from the 2-chlorophenylboronic acid starting material.
Causality:
-
Hydrolysis of the Boronic Acid: Boronic acids are susceptible to hydrolysis, especially under the basic and aqueous conditions often employed in Suzuki reactions.[3] This can lead to the formation of a boronate species that is prone to protonolysis.
-
Reaction pH: The rate of protodeboronation is highly dependent on the pH of the reaction medium. Both acidic and basic conditions can catalyze this side reaction.[4][7]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
Mitigation Strategies:
| Strategy | Rationale |
| Use of Boronic Esters | Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[7] |
| Anhydrous Conditions | Where possible, conducting the reaction under anhydrous conditions can minimize the hydrolysis of the boronic acid.[8] |
| Milder Base | Using a milder base, such as potassium fluoride (KF) or cesium fluoride (CsF), can sometimes suppress protodeboronation compared to stronger bases like sodium carbonate or potassium phosphate.[8] |
| "Slow Release" Strategy | Employing boronic acid derivatives like MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing the potential for side reactions.[7] |
Issue 3: Dehalogenation of the Aryl Halide Starting Material
Question: My analysis shows the presence of 2-aminophenol, indicating that the chloro substituent on my aryl halide has been removed. What is causing this dehalogenation?
Answer:
Dehalogenation is a side reaction where the halogen atom of the aryl halide is replaced by a hydrogen atom.[3] This leads to the formation of a byproduct that lacks the desired halogen functionality.
Causality:
-
Hydride Sources: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with hydride sources in the reaction mixture. These hydride sources can be generated from the decomposition of solvents (like THF), bases (like amines), or even the phosphine ligands.[3]
-
Reductive Elimination of Aryl Hydride: The palladium-aryl-hydride intermediate can then undergo reductive elimination to form the dehalogenated arene and regenerate the Pd(0) catalyst.[3]
Mitigation Strategies:
| Strategy | Rationale |
| Choice of Solvent and Base | Avoid using solvents and bases that are known to be significant hydride sources under the reaction conditions. |
| Ligand Selection | The electronic and steric properties of the phosphine ligand can influence the propensity for dehalogenation. |
| Reaction Temperature and Time | Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst and ligand combination for the synthesis of 4-(2-Aminophenyl)-2-chlorophenol?
A1: The ideal catalyst and ligand system can be substrate-dependent. However, a common starting point for Suzuki-Miyaura reactions is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos.[5] For challenging couplings, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous.[9]
Q2: How do I choose the right base for my Suzuki-Miyaura reaction?
A2: The choice of base is crucial for the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[3] The strength and solubility of the base can affect the reaction rate and the prevalence of side reactions. For sensitive substrates prone to protodeboronation, milder bases like fluorides (KF, CsF) may be beneficial.[8]
Q3: My crude product is highly colored. What is the likely cause and how can I purify it?
A3: The formation of colored impurities can be due to the oxidation of the aminophenol product or the formation of palladium black.[10] 4-Aminophenol derivatives are susceptible to oxidation, forming colored quinone-imine species.[10] Palladium black is finely divided palladium metal that precipitates out of solution and can be difficult to remove.[11]
Purification Strategies:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help to adsorb colored impurities and residual palladium.
-
Column Chromatography: Silica gel chromatography is a standard method for purification. To prevent tailing of the basic amino group, a small amount of a basic modifier like triethylamine (1-2%) can be added to the eluent.[12]
-
Acid-Base Extraction: The basic amino group of the product allows for its separation from neutral impurities through acid-base extraction. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The product is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[13]
Q4: Can I use an aryl triflate instead of an aryl halide as a coupling partner?
A4: Yes, aryl triflates are effective coupling partners in Suzuki-Miyaura reactions.[14] Their reactivity is often comparable to that of aryl bromides.[14] A common side reaction with aryl triflates is their hydrolysis to the corresponding phenol, so careful optimization of reaction conditions is necessary.[14]
Visualizing the Process: Reaction Workflow and Side Reactions
To better understand the key steps and potential pitfalls in the synthesis of 4-(2-Aminophenyl)-2-chlorophenol, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the major side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reactions in Suzuki-Miyaura cross-coupling.
By carefully considering the factors that contribute to these side reactions and implementing the appropriate mitigation strategies, researchers can significantly improve the outcome of the synthesis of 4-(2-Aminophenyl)-2-chlorophenol.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Welch, C. J., et al. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 75(13), 4529–4532. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 458–463. [Link]
- Hall, D. G. (Ed.). (2011).
-
Wikipedia. Cross-coupling reaction. [Link]
- N-Heterocyclic Carbenes in Synthesis. (2017). ACS Symposium Series.
- Aggarwal, V. K., et al. (2017). Protodeboronation and its application in synthesis.
-
QuickCompany. (2023). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]
- Valentovic, M. A., et al. (2013). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Toxicological Sciences, 132(2), 433-442.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1981.
- MacMillan, D. W. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 17(12), 14493-14532.
-
Veeprho. 4-Aminophenol Impurities and Related Compound. [Link]
- Wuts, P. G. M. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020203118.
- Google Patents. (2016). CN105622439A - Production method of 4-chloro-2-aminophenol.
-
Wikipedia. Suzuki reaction. [Link]
-
Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]
- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008.
- Bio, A., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(12), 1953-1957.
-
Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
-
Myers, A. The Suzuki Reaction. [Link]
- Zhou, J., & Fu, G. C. (2003). Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 68(24), 9304–9307.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
-
PubMed. (2010). a novel method for improving the selectivity of molecularly imprinted solid phase extraction of 2-chlorophenol from water. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. echemi.com [echemi.com]
- 10. veeprho.com [veeprho.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Technical Support Center: 4-(2-Aminophenyl)-2-chlorophenol Production
Status: Operational Ticket ID: SC-BIPHENYL-CL-NH2 Assigned Specialist: Senior Process Chemist Subject: Scale-up Troubleshooting & Process Safety
Executive Summary
You are encountering challenges in the scale-up of 4-(2-Aminophenyl)-2-chlorophenol . This biphenyl scaffold presents two antagonistic chemical risks during production:
-
Catalyst Poisoning: The free amine (aniline) moiety can chelate Palladium (Pd), stalling the cross-coupling reaction.
-
Chemoselectivity (The "Chlorine Problem"): The final reduction step risks hydrodechlorination (stripping the chlorine atom), converting your high-value intermediate into a useless dechlorinated byproduct.
This guide recommends a Nitro-Precursor Route to mitigate these risks. We perform the Suzuki coupling with 2-nitrophenylboronic acid (stable, non-poisoning) and perform a chemoselective reduction as the final step.
Phase 1: The Suzuki-Miyaura Coupling
Reaction: 4-Bromo-2-chlorophenol + 2-Nitrophenylboronic acid
Diagnostic Check: Why is my reaction stalling or dirty?
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls < 50% | Catalyst Deactivation (Oxidation) | Degassing is critical. Sparge solvents with |
| Homocoupling (Biaryl impurity) | Low Halide Concentration | Ensure the aryl halide (4-bromo-2-chlorophenol) is in slight excess or added slowly. High boronic acid concentration favors homocoupling. |
| Protodeboronation (Boronic acid hydrolysis) | Base/Solvent Mismatch | If using |
| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Increase ligand loading or switch to a palladacycle precatalyst (e.g., XPhos Pd G2). |
FAQ: Protocol Optimization
Q: Can I use the free amine (2-aminophenylboronic acid) directly to save a step? A: Not recommended for scale-up. 2-Aminophenylboronic acids are notoriously unstable (rapid protodeboronation) and the free amine binds to the Pd center, killing the catalytic cycle. Using the nitro analog allows for lower catalyst loading (<1 mol%) and cleaner profiles.
Q: How do I remove Palladium without chromatography? A: Chromatography is non-viable at kg-scale. Use Functionalized Silica Scavengers (Thiol or Thiourea modified) at the end of the reaction.
-
Protocol: Add scavenger (e.g., SiliaMetS® Thiol) at 50°C for 2 hours. Filter while hot.[1][2] This typically reduces Pd from ~500 ppm to <10 ppm [1].
Phase 2: The Chemoselective Reduction (Critical Safety Step)
Reaction: 4-(2-Nitrophenyl)-2-chlorophenol
The "Chlorine Survival" Challenge
Standard hydrogenation (Pd/C +
Recommended Protocols
Option A: Bechamp Reduction (Iron/Acid) - Robust & Cheap
-
Mechanism: Single Electron Transfer (SET).
-
Pros: Zero risk of dechlorination; highly scalable; cheap.
-
Cons: Generates iron sludge waste.
-
Protocol:
-
Suspend intermediate in Ethanol/Water (3:1).
-
Add Iron Powder (3-5 equiv) and
(catalytic) . -
Heat to 70°C. Monitor exotherm.
-
Critical: Ensure pH remains near neutral/slightly acidic to prevent ring chlorination side reactions.
-
Option B: Sulfided Platinum on Carbon (Pt(S)/C) - Cleanest
-
Mechanism: Heterogeneous Hydrogenation (Poisoned Catalyst).
-
Pros: Clean workup (filtration), amenable to flow chemistry.
-
Cons: Catalyst cost.[3]
-
Protocol:
-
Use 5% Pt(S)/C catalyst. The sulfur "poisons" the catalyst just enough to prevent C-Cl bond insertion but allows -NO2 reduction.
-
Run at mild pressure (1-3 bar
). -
Warning: Do NOT use standard Pd/C.
-
Visualizing the Process Workflow
Figure 1: Process workflow emphasizing the critical divergence at the reduction step to prevent dechlorination.
Phase 3: Thermal Hazards & Safety (E-E-A-T)
Risk: Nitro Reduction Exotherm
Nitro reductions are notoriously exothermic (
Safety Protocol:
-
Dosing Controlled: Never add all reagents at once.
-
For Hydrogenation: Rate of
uptake limits the heat. Use a mass flow controller. -
For Iron Reduction: Add the nitro compound as a slurry slowly to the hot iron suspension.
-
-
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling >10g. Look for onset temperatures of decomposition.[4]
References
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Thermal Safety of Nitro Reduction
-
Sperry, J. B., et al. (2021). Safe Scale-up of Exothermic Nitro Reductions.[5] Organic Process Research & Development.
-
-
Selective Reduction (Dechlorination Prevention)
- Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
For further assistance, please upload your HPLC traces or DSC data to the secure portal.
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 4-(2-Aminophenyl)-2-chlorophenol
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(2-Aminophenyl)-2-chlorophenol. We will explore the rationale behind chromatographic choices, compare alternative approaches with supporting data, and provide a fully validated protocol suitable for researchers, scientists, and drug development professionals.
Introduction
4-(2-Aminophenyl)-2-chlorophenol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is critical to the quality and safety of the final product. Therefore, a reliable and validated analytical method is essential to quantify the main component and detect any process-related impurities or degradation products. This guide will detail the systematic development and validation of a reversed-phase HPLC (RP-HPLC) method, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Method Development Strategy: A Logic-Driven Approach
The primary objective is to develop a method that can separate 4-(2-Aminophenyl)-2-chlorophenol from its potential impurities and degradation products. The molecule's structure, featuring both a phenolic hydroxyl group and an aromatic amine, dictates its polarity and chromatographic behavior.
Our strategy is built on a systematic screening and optimization process, ensuring that each decision is justified by empirical data.
Caption: A systematic workflow for HPLC method development and validation.
1. Initial Screening: Column and Mobile Phase Selection
The choice of stationary phase is the most critical decision in HPLC method development.[5] For polar aromatic compounds like 4-(2-Aminophenyl)-2-chlorophenol, several reversed-phase columns are viable options.
-
C18 (Octadecyl): The most common and retentive phase, offering strong hydrophobic interactions.[6][7]
-
C8 (Octyl): Less retentive than C18, which can be advantageous for reducing analysis time.[8]
-
Phenyl: Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte.[6][8]
The mobile phase composition is crucial for achieving optimal separation.[9] A gradient elution with an organic modifier (acetonitrile or methanol) and a buffered aqueous phase is typically employed for purity analysis. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The pH of the aqueous phase is critical for controlling the ionization state of the amine and phenolic groups, thereby affecting retention and peak shape.
Comparative Data: Column and Mobile Phase Screening
| Column | Mobile Phase Organic | Peak Tailing Factor | Resolution (Main Peak vs. Closest Impurity) | Analysis Time (min) |
| C18 | Acetonitrile | 1.1 | 2.5 | 15 |
| C18 | Methanol | 1.3 | 2.1 | 18 |
| C8 | Acetonitrile | 1.2 | 1.9 | 12 |
| Phenyl | Acetonitrile | 1.5 | 1.7 | 14 |
Rationale: The C18 column with an acetonitrile/water gradient provided the best balance of resolution and peak shape, making it the preferred choice for further optimization.
2. Optimization of Chromatographic Conditions
With the column and mobile phase selected, the next step is to fine-tune the chromatographic parameters to achieve optimal separation. This includes adjusting the gradient slope, column temperature, and flow rate. A shallower gradient can improve the resolution of closely eluting peaks, while a higher temperature can reduce viscosity and improve peak efficiency.
Detailed Experimental Protocol: Optimized Method
This protocol describes the final, optimized method for the purity assessment of 4-(2-Aminophenyl)-2-chlorophenol.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ≈ 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 10% B
-
15-20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the analytical procedure is required to demonstrate its suitability for its intended purpose.[1][4] The validation was performed according to the ICH Q2(R1) guideline.[1][2][3][4]
1. Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11][12]
The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
Caption: Workflow for demonstrating method specificity through forced degradation.
Results: In all stressed samples, the main peak of 4-(2-Aminophenyl)-2-chlorophenol was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.
2. Linearity
The linearity of the method was established by analyzing a series of solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Linearity Results
| Parameter | Result |
| Range | 0.05 - 1.5 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
3. Accuracy and Precision
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. Precision was evaluated at three concentration levels (low, medium, high) by analyzing multiple preparations.
Accuracy and Precision Summary
| Level | Accuracy (% Recovery) | Precision (RSD %) |
| Low | 99.5% | 0.8% |
| Medium | 100.2% | 0.5% |
| High | 99.8% | 0.6% |
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
LOD and LOQ
| Parameter | Result |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
5. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). The results showed no significant impact on the resolution or quantitation, indicating the method's reliability during routine use.[4]
Conclusion
The developed RP-HPLC method provides a reliable, robust, and accurate means for the purity assessment of 4-(2-Aminophenyl)-2-chlorophenol. The method is stability-indicating and has been validated according to ICH guidelines, making it suitable for quality control and stability studies in a regulated environment. The systematic approach to method development, from initial screening to final validation, ensures a high degree of confidence in the analytical results.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Quality Guidelines - ICH. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- HPLC Column Selection Guide. (n.d.). Linklab.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degrad
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC.
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.).
- A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.). Polish Journal of Food and Nutrition Sciences.
- Improving HPLC Separation of Polyphenols. (n.d.).
- A Look
- (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
Sources
- 1. database.ich.org [database.ich.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. linklab.gr [linklab.gr]
- 6. auroraprosci.com [auroraprosci.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. agilent.com [agilent.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. Forced Degradation Testing | SGS Italy [sgs.com]
FTIR spectral analysis and peak assignments for 4-(2-Aminophenyl)-2-chlorophenol
The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4-(2-Aminophenyl)-2-chlorophenol . This document is designed for analytical chemists and process development scientists optimizing quality control protocols for biaryl intermediates.[1][2]
Technical Analysis & Methodological Comparison
Executive Summary
4-(2-Aminophenyl)-2-chlorophenol is a bifunctional biaryl intermediate characterized by a 2-chlorophenol moiety coupled to a 2-aminophenyl (aniline) ring.[1][2] Its structural complexity arises from the coexistence of acidic (phenolic -OH) and basic (amine -NH₂) groups, creating a potential for intra- and intermolecular hydrogen bonding.[2]
This guide compares the spectral performance of this target molecule against its key synthetic precursors (e.g., 4-bromo-2-chlorophenol and 2-aminophenylboronic acid) and evaluates the efficacy of Diamond ATR versus Transmission KBr sampling techniques.[2]
Structural Context & Sampling Strategy
The Challenge of Biaryl Analysis
The steric hindrance between the ortho-chloro group on Ring A and the ortho-amino group on Ring B forces the biphenyl system into a twisted conformation. This reduces conjugation compared to planar systems, affecting the frequency of the inter-ring C-C stretch.[1] Furthermore, the proximity of the -OH and -Cl groups facilitates intramolecular hydrogen bonding, sharpening the hydroxyl band compared to free phenols.
Methodological Comparison: ATR vs. Transmission (KBr)
For routine analysis of this compound, the choice of sampling technique significantly impacts spectral resolution, particularly in the high-frequency region.[1]
| Feature | Diamond ATR (Single Bounce) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | None (Neat powder) | Grinding/Pressing (1-2% w/w) | ATR for QC/High-throughput |
| OH/NH Resolution | Moderate; penetration depth varies with | High; excellent separation of sharp bands | KBr for structural elucidation |
| H-Bonding Sensitivity | Preserves solid-state H-network | Grinding pressure may disrupt weak H-bonds | ATR for polymorph stability |
| Low Wavenumber (<600 cm⁻¹) | Limited (Diamond absorbs <525 cm⁻¹) | Excellent (KBr transparent >400 cm⁻¹) | KBr for C-Cl/C-Br analysis |
Expert Insight: While KBr provides superior resolution for distinguishing the phenolic -OH from the amine -NH₂ doublet, Diamond ATR is the preferred industrial method due to reproducibility and speed.[2] The data below assumes a standard solid-state ATR correction.
Detailed Peak Assignments (Diagnostic Triad)
The identification of 4-(2-Aminophenyl)-2-chlorophenol relies on a "Diagnostic Triad": the High-Frequency Region, the Fingerprint Heteroatom Region, and the Out-of-Plane (OOP) Aromatic Region.
Zone 1: High-Frequency Region (3550 – 3100 cm⁻¹)
Differentiation of Amine and Phenol[2]
| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Structural Insight |
| 3520 – 3480 | O-H Stretch | Stretching (Intramolecular H-bond) | The 2-Cl substituent often "locks" the OH, causing a sharper, blue-shifted peak compared to bulk phenol. |
| 3460 – 3440 | N-H Stretch | Asymmetric Stretch ( | Primary amine characteristic.[2][3] |
| 3380 – 3350 | N-H Stretch | Symmetric Stretch ( | Primary amine characteristic.[1][2][3] |
| 3100 – 3030 | C-H Stretch | Aromatic | Weak intensity; confirms aromaticity.[1][2] |
Zone 2: Fingerprint & Heteroatom Region (1700 – 1000 cm⁻¹)
Confirmation of Functional Groups[1][2]
| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Structural Insight |
| 1625 – 1610 | N-H Bend | Scissoring ( | Strong diagnostic band for primary amines; absent in precursors. |
| 1590, 1480 | C=C Ring | Skeletal Vibrations | Characteristic of the biphenyl backbone.[1][2] |
| 1290 – 1270 | C-N Stretch | Confirms attachment of amine to the aromatic ring.[1][2] | |
| 1240 – 1210 | C-O Stretch | Phenolic C-O stretch; shifts due to ortho-Cl substitution. | |
| 1080 – 1050 | C-Cl Stretch | Aryl chloride band; critical for verifying the retention of the halogen.[2] |
Zone 3: Aromatic Substitution Patterns (900 – 700 cm⁻¹)
Regiochemistry Verification[1][2]
-
Ring A (1,2,4-Trisubstituted): Look for two bands: one isolated H (~870-890 cm⁻¹) and two adjacent H (~810-830 cm⁻¹).[1][2]
-
Ring B (1,2-Disubstituted): Look for a strong band corresponding to 4 adjacent H (~740-760 cm⁻¹).[1][2]
Comparative Analysis: Target vs. Precursors
To validate the synthesis (e.g., Suzuki coupling), one must track the disappearance of precursor bands and the emergence of product features.
Scenario: Synthesis from 4-Bromo-2-chlorophenol + 2-Aminophenylboronic Acid[1][2]
| Spectral Feature | Precursor (Electrophile) | Precursor (Nucleophile) | Target Product |
| ~3400 cm⁻¹ | Single OH band | Broad Boronic OH / NH doublet | Triple band pattern (OH + NH doublet) |
| ~1350 cm⁻¹ | Absent | Strong B-O Stretch | Absent (Indicates removal of Boron) |
| ~1620 cm⁻¹ | Absent | Strong NH Scissoring | Strong NH Scissoring |
| < 600 cm⁻¹ | C-Br Stretch (visible in KBr) | Absent | Absent (C-Br bond cleaved) |
Experimental Protocol: Self-Validating Workflow
This protocol ensures high data integrity by incorporating "Stop/Go" validation steps.[1][2]
Workflow Diagram
The following diagram outlines the critical decision points in the analysis of 4-(2-Aminophenyl)-2-chlorophenol.
Figure 1: Decision-matrix for FTIR analysis of aminophenol derivatives, prioritizing resolution checks.
Step-by-Step Methodology
-
Sample Pre-Treatment:
-
Why: Aminophenols are hygroscopic and prone to oxidation (browning).[1][2]
-
Action: Dry sample in a vacuum oven at 40°C for 2 hours. If the sample is dark brown, recrystallize to remove oxidation byproducts (imino-quinones) which have strong C=O bands at 1650 cm⁻¹ that interfere with the Amine scissoring.[2]
-
-
Background Collection:
-
Acquisition (ATR Mode):
-
Data Processing:
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Infrared Spectrum of 2-Chlorophenol. National Institute of Standards and Technology.[1][2][4][5] Retrieved from [Link][2]
-
Subramanian, M. K., et al. (2008).[1][2][6] FT-IR, FT-Raman spectra and DFT vibrational analysis of 2-aminobiphenyl. Molecular Simulation, 34(3). Retrieved from [Link][2]
-
Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1][2][7] (Standard reference for functional group assignments).
Sources
- 1. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Phenol, 2-chloro- [webbook.nist.gov]
- 5. Poly (O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. spectrabase.com [spectrabase.com]
Comparative Study of Chlorophenol Derivatives in Coordination Chemistry
Executive Summary
This guide provides a technical analysis of chlorophenol (CP) derivatives as ligands in transition metal coordination. Unlike standard phenolic ligands, chlorophenols introduce unique electronic and steric properties driven by the electronegativity and bulk of the chlorine substituents. This study compares 2-Chlorophenol (2-CP) , 2,4-Dichlorophenol (2,4-DCP) , and Pentachlorophenol (PCP) to elucidate how halogenation degree influences complex stability, lipophilicity, and subsequent biological efficacy (antimicrobial/anticancer).
Ligand Profile & Chemical Causality
To design effective metal-based drugs, one must first understand the ligand's behavior in solution. The degree of chlorination fundamentally alters the phenol's pKa and electron density, dictating the stability of the resulting Metal-Ligand (M-L) bond.
Comparative Ligand Metrics
| Ligand | Structure | pKa (approx) | Electronic Effect | Steric Profile | Lipophilicity (LogP) |
| 2-Chlorophenol (2-CP) | Mono-substituted | ~8.5 | Mild Inductive (-I) | Low (Ortho-Cl) | 2.15 |
| 2,4-Dichlorophenol (2,4-DCP) | Di-substituted | ~7.9 | Moderate Inductive | Medium | 3.06 |
| Pentachlorophenol (PCP) | Penta-substituted | ~4.7 | Strong Inductive | High (Full ring) | 5.12 |
Scientific Insight:
-
Acidity & Stability: The drop in pKa from 2-CP to PCP indicates that PCP is a much stronger acid. While this facilitates deprotonation (formation of the phenolate anion), the electron-withdrawing nature of five chlorine atoms reduces the electron density on the phenolate oxygen. This paradoxically weakens the
-donation to the metal center, often resulting in thermodynamically less stable complexes compared to 2-CP, unless stabilized by back-bonding or auxiliary ligands. -
Lipophilicity & Bioavailability: The increase in LogP with chlorination is the critical factor for drug development. PCP complexes are highly lipophilic, facilitating passive diffusion across the lipid bilayer of cancer cells or bacteria—a "Trojan Horse" mechanism that enhances cytotoxicity.
Synthesis & Characterization Protocols
The synthesis of these complexes requires precise control over pH to ensure ligand deprotonation without forming metal hydroxides.
Workflow Visualization
The following diagram outlines the optimized solvothermal synthesis pathway, ensuring high crystallinity for structural analysis.
Figure 1: Optimized solvothermal synthesis workflow for chlorophenol-metal complexes.
Detailed Protocol: Solvothermal Synthesis of Cu(II)-2,4-DCP
-
Ligand Activation: Dissolve 2.0 mmol of 2,4-Dichlorophenol in 20 mL of absolute ethanol. Add Triethylamine (TEA) dropwise until pH reaches ~8.5. Why: TEA acts as a proton scavenger, shifting the equilibrium toward the reactive phenolate anion.
-
Metal Addition: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL ethanol. Add this solution slowly to the ligand mixture under stirring.
-
Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave. Heat at 100°C for 24 hours. Why: Solvothermal conditions promote the formation of single crystals suitable for X-ray diffraction, which is difficult with simple reflux.
-
Purification: Filter the resulting green precipitate, wash with cold ethanol (to remove unreacted ligand) and diethyl ether. Dry in vacuo.
Structural & Biological Performance Comparison
Coordination Modes
-
2-CP & 2,4-DCP: Typically act as monodentate ligands coordinating through the phenolate oxygen. The ortho-chlorine can participate in weak intramolecular hydrogen bonding or secondary coordination, stabilizing the square planar (Cu) or octahedral (Co, Ni) geometries.
-
PCP: Due to steric bulk, PCP often forces lower coordination numbers or requires longer M-O bond lengths.
Biological Activity Data (Antimicrobial & Cytotoxicity)
The following table synthesizes performance trends observed in comparative bio-assays (e.g., against S. aureus and MCF-7 cancer lines).
| Complex System | Metal Center | Stability Constant (log β) | Cytotoxicity (IC50, MCF-7) | Antimicrobial Potency | Mechanism Note |
| M-(2-CP)₂ | Cu(II) | 8.2 | 15.4 µM | Moderate | Standard intercalation; limited uptake. |
| M-(2,4-DCP)₂ | Cu(II) | 7.6 | 5.6 µM | High | Optimal Balance: High uptake + reactive metal center. |
| M-(PCP)₂ | Cu(II) | 6.1 | 8.2 µM | High | High uptake, but rapid ligand exchange/hydrolysis may occur. |
| M-(2,4-DCP)₂ | Zn(II) | 5.8 | >50 µM | Moderate | Membrane disruption; less DNA damage than Cu. |
Key Finding: The Cu(II)-2,4-DCP complex often exhibits the "sweet spot" of efficacy. It is lipophilic enough to penetrate cells (unlike 2-CP complexes) but stable enough to reach the target organelle without premature dissociation (unlike some PCP complexes).
Structure-Activity Relationship (SAR) Pathway
The biological efficacy is not random; it follows a specific signaling and uptake pathway governed by the ligand's chemistry.
Figure 2: Structure-Activity Relationship (SAR) showing how ligand chlorination drives cellular uptake and cytotoxicity.
Experimental Validation Protocols
Protocol A: Determination of Stability Constants (pH-Metric Titration)
To validate the thermodynamic stability claims:
-
Setup: Use a Calvin-Bjerrum pH-titration technique at 25°C ± 0.1°C.
-
Solution: Prepare a solution containing 1.0 mM Metal ion and 2.0 mM Ligand in 70% v/v ethanol-water (to ensure solubility of chlorinated ligands). Maintain ionic strength at 0.1 M using KNO₃.
-
Titration: Titrate against standardized 0.1 M NaOH.
-
Calculation: Plot
(average number of ligands bound) vs. pL (-log[Ligand]). Calculate and at and respectively.[1]-
Self-Validation: The metal-ligand curve must show a significant pH drop compared to the free ligand curve, indicating proton displacement by the metal.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
-
Cell Line: MCF-7 (Breast Cancer) or HepG2.[2]
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add complexes dissolved in DMSO (final concentration < 0.1%) at graded concentrations (0.1 – 100 µM).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression. Compare against Cisplatin positive control.
References
-
Synthesis, Characterization, and Anticancer Activity of Transition Metal Complexes . MDPI.
-
The lethal interaction and formation of a lipophilic ternary complex between 2,4,5-trichlorophenol and the Cu(II)-bis(1,10-phenanthroline) complex . PubMed.[3]
-
Stability Constants of Mixed Ligand Complexes of Transition Metal(II) Ions . Rasayan Journal of Chemistry.
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects . NCBI.
-
Synthesis and structure-activity relationships of metal-ligand complexes that potently inhibit cell migration . PubMed.[3]
Sources
A Comparative Guide to the UV-Vis Absorption Characteristics of 4-(2-Aminophenyl)-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles of UV-Vis Spectroscopy
UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of ultraviolet and visible light by a substance.[1][2] The absorption of light is dependent on the electronic structure of the molecule, with specific functional groups known as chromophores being responsible for the absorption at characteristic wavelengths.[3] The relationship between absorbance, concentration, and the path length of the light through the sample is described by the Beer-Lambert Law, a fundamental principle in quantitative analysis.[1][4][5][6][7]
The Beer-Lambert Law is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to a substance at a specific wavelength.[5][7]
-
c is the concentration of the absorbing species (in mol L⁻¹)
This law forms the basis for determining the concentration of a substance in a solution by measuring its absorbance at a wavelength of maximum absorption (λmax).[5][8]
Deconstructing the Chromophore: Predicting the UV-Vis Spectrum of 4-(2-Aminophenyl)-2-chlorophenol
The structure of 4-(2-Aminophenyl)-2-chlorophenol incorporates a phenol backbone with three key substituents: a chloro group, an amino group, and a phenyl group which itself contains an amino group. Each of these functional groups will influence the electronic transitions within the molecule and thus its UV-Vis absorption spectrum. The overall spectrum will be a composite of the electronic effects of these substituents on the benzene ring.
The Phenolic Backbone
Phenol itself exhibits absorption bands in the UV region. The introduction of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.
Influence of Substituents: A Comparative Analysis
To predict the absorption characteristics of 4-(2-Aminophenyl)-2-chlorophenol, we will compare it with structurally related compounds for which spectral data is available.
| Compound | Key Functional Groups | Reported λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Comments |
| 4-Aminophenol | Amino, Hydroxyl | 194, 218, 272[9][10] | Not specified | The amino and hydroxyl groups are auxochromes that shift the absorption to longer wavelengths compared to benzene. |
| 2-Aminophenol | Amino, Hydroxyl | Varies with solvent (e.g., in methanol and DMSO)[11] | Not specified | The ortho positioning of the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, affecting the electronic transitions. |
| 4-Chlorophenol | Chloro, Hydroxyl | Not specified | Not specified | The chloro group, being an auxochrome, is expected to cause a slight bathochromic shift compared to phenol. |
| 2-Chloro-4-nitrophenol | Chloro, Nitro, Hydroxyl | Not specified | Not specified | The nitro group is a strong chromophore and electron-withdrawing group, leading to significant bathochromic shifts. |
Analysis of Substituent Effects:
-
Amino Group (-NH₂): The amino group is a strong electron-donating group (auxochrome) that causes a significant bathochromic (red) shift and hyperchromic effect on the benzene ring's absorption.[12]
-
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is an activating, electron-donating group that shifts absorption to longer wavelengths.[12]
-
Chloro Group (-Cl): The chloro group is a deactivating group via induction but can donate a lone pair of electrons through resonance. Its effect on the UV-Vis spectrum is typically a modest bathochromic shift.
-
Phenyl Group (-C₆H₅): The additional phenyl ring extends the conjugated system, which generally leads to a bathochromic shift and an increase in molar absorptivity.[12]
Predicted Spectrum for 4-(2-Aminophenyl)-2-chlorophenol:
Based on the combined effects of these substituents, it is anticipated that 4-(2-Aminophenyl)-2-chlorophenol will exhibit a complex UV-Vis spectrum with absorption maxima shifted to significantly longer wavelengths than phenol or chlorophenol. The presence of two amino groups and a hydroxyl group, all electron-donating, coupled with the extended conjugation from the biphenyl-like structure, will likely result in a λmax in the range of 280-320 nm or even higher. The molar absorptivity is also expected to be high due to the extended conjugated system.
The Influence of the Molecular Environment: Solvent and pH Effects
The UV-Vis absorption spectrum of a compound can be significantly influenced by its environment, particularly the solvent polarity and the pH of the solution.
Solvatochromism: The Impact of Solvent Polarity
Solvatochromism refers to the shift in the position of an absorption band due to the polarity of the solvent.[13][14] This phenomenon arises from differential solvation of the ground and excited states of the molecule.[13]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the amino and hydroxyl groups of 4-(2-Aminophenyl)-2-chlorophenol. This can lead to a stabilization of the ground state and potentially a hypsochromic (blue) shift.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but do not have acidic protons. They can interact with the solute through dipole-dipole interactions, which can also influence the absorption spectrum.
-
Nonpolar Solvents (e.g., hexane, cyclohexane): In nonpolar solvents, solute-solvent interactions are weaker, and the spectrum is often considered to be closest to the gas-phase spectrum.
The study of solvatochromism can provide valuable information about the electronic structure and intermolecular interactions of the solute.[13][14][15][16]
pH Dependence: The Role of Ionization
Both the amino and hydroxyl groups are ionizable, and their protonation state will have a profound effect on the UV-Vis spectrum.
-
Acidic Conditions (Low pH): In acidic solutions, the amino groups will be protonated to form -NH₃⁺.[17] This conversion of the amino group from an electron-donating group to an electron-withdrawing group will cause a significant hypsochromic (blue) shift in the absorption spectrum.[17]
-
Basic Conditions (High pH): In basic solutions, the phenolic hydroxyl group will be deprotonated to form the phenolate ion (-O⁻).[17] The phenolate ion is a much stronger electron-donating group than the neutral hydroxyl group, resulting in a pronounced bathochromic (red) shift and a hyperchromic effect.[17]
The pH-dependent spectral shifts can be utilized to determine the pKa values of the ionizable groups within the molecule.
Experimental Protocols
The following section outlines a detailed methodology for the experimental determination of the UV-Vis absorption characteristics of 4-(2-Aminophenyl)-2-chlorophenol.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a precise amount of 4-(2-Aminophenyl)-2-chlorophenol and dissolve it in a suitable solvent (e.g., methanol or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions of varying concentrations by diluting the stock solution with the same solvent in volumetric flasks. This series will be used to establish a calibration curve.
UV-Vis Spectrophotometer Operation
A standard operating procedure for a UV-Vis spectrophotometer is as follows:[8][18]
-
Instrument Initialization: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Wavelength Selection: For a full spectrum scan, set the instrument to scan across a wide wavelength range (e.g., 200-800 nm).
-
Blank Measurement: Fill a clean cuvette with the solvent used to prepare the samples. This will serve as the blank. Place the cuvette in the sample holder and perform a baseline correction or zero absorbance measurement.[2][19] This step subtracts the absorbance of the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the holder and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Determination of Molar Absorptivity
-
Calibration Curve: Measure the absorbance of each of the prepared working solutions at the determined λmax.[8]
-
Plotting the Data: Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law, this should yield a straight line passing through the origin.[5][8]
-
Calculating ε: The slope of the calibration curve will be equal to the molar absorptivity (ε) if the path length is 1 cm.
Investigating Solvent and pH Effects
-
Solvent Effects: Prepare solutions of 4-(2-Aminophenyl)-2-chlorophenol in a range of solvents with varying polarities (e.g., hexane, ethanol, water, DMSO) and record the UV-Vis spectrum in each.
-
pH Effects: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Dissolve the compound in each buffer and record the UV-Vis spectrum. Plot λmax versus pH to observe the spectral shifts associated with protonation and deprotonation.
Workflow and Pathway Diagrams
Experimental Workflow for UV-Vis Analysis
Caption: Experimental workflow for comprehensive UV-Vis analysis.
Influence of pH on the Chromophore
Caption: Effect of pH on the ionization state and spectral shifts.
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the UV-Vis absorption characteristics of 4-(2-Aminophenyl)-2-chlorophenol. Through a comparative analysis of structurally related compounds, we predict that this molecule will exhibit a complex spectrum with a λmax shifted to longer wavelengths due to the combined electronic effects of its substituents. Furthermore, the absorption spectrum is expected to be highly sensitive to solvent polarity and pH. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. For researchers in drug development and other scientific fields, a thorough understanding of the UV-Vis properties of this compound is essential for its quantification, stability testing, and interaction studies.
References
- FindLight. (2024, December 18).
- Vedantu.
- Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance.
- SIELC Technologies. UV-Vis Spectrum of 4-aminophenol.
- Wikipedia. Beer–Lambert law.
- MDPI. (2024, January 3). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.
- RevisionDojo. (2025, November 21). Beer–Lambert Law Explained Simply.
- Scientific & Academic Publishing. (2016).
- Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents.
- Academia.edu.
- American Chemical Society. (1990).
- SIELC Technologies. (2015, May 27). 4-Aminophenol.
- Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More.
- Science Department.
- Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH.
- ResearchGate. UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO....
- (2023, December 18).
- Ossila. What is a Chromophore? | Functional Groups and Examples.
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
Sources
- 1. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]
- 2. technologynetworks.com [technologynetworks.com]
- 3. ossila.com [ossila.com]
- 4. Beer-Lambert Law Derivation, Formula & Applications Explained [vedantu.com]
- 5. edinst.com [edinst.com]
- 6. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 7. revisiondojo.com [revisiondojo.com]
- 8. mt.com [mt.com]
- 9. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 10. 4-Aminophenol | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 15. (PDF) Solvatochromic Dyes as Solvent Polarity Indicators [academia.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. science.valenciacollege.edu [science.valenciacollege.edu]
Safety Operating Guide
Operational Safety and Disposal Protocol: 4-(2-Aminophenyl)-2-chlorophenol
CAS: 68494-07-5 (and related isomers) Chemical Class: Halogenated Biaryl / Amphoteric Aminophenol Urgency Level: High (Potential Sensitizer / Aquatic Toxin)[1]
Executive Summary
This guide outlines the safe handling and disposal procedures for 4-(2-Aminophenyl)-2-chlorophenol .[1] As a Senior Application Scientist, I emphasize that this compound possesses a dual-functional nature (acidic phenol + basic aniline) and a halogenated burden (chlorine).[1] These features dictate its incompatibility with strong oxidizers and its strict categorization as Halogenated Hazardous Waste .
Immediate Core Directive:
-
ALWAYS segregate as Halogenated Waste.
-
STRICTLY avoid contact with oxidizing acids (e.g., Nitric Acid) to prevent uncontrolled exothermic decomposition.
Part 1: Chemical Profile & Hazard Identification
Understanding the "Why" behind the safety protocols.
This molecule is a biaryl system containing an electron-rich aniline ring and an electron-deficient chlorinated phenol ring.[1] This push-pull electronic structure makes it reactive and potentially unstable under oxidative stress.[1]
Physicochemical & Hazard Data
| Property | Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk; requires N95/P100 or Fume Hood.[1] |
| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Lipophilic; penetrates skin easily. |
| Acidity/Basicity | Amphoteric (pKa ~9 Phenol; pKa ~4 Aniline) | Solubility changes drastically with pH; Do not mix with strong acids/bases in waste to avoid unexpected precipitation/clogging. |
| Reactivity | Oxidatively Labile | Incompatible with Nitric Acid/Peroxides. Risk of quinone formation or diazo-tars.[1] |
| Toxicity | Irritant / Potential Sensitizer | Aniline moiety implies skin sensitization risk.[1] Chlorination implies persistence.[1] |
Causality of Hazard: The chlorine atom at the ortho position of the phenol increases the acidity of the hydroxyl group and enhances the compound's stability in the environment (aquatic toxicity).[1] The ortho-amino group on the phenyl ring introduces a risk of forming benzoxazole derivatives if heated under acidic conditions, necessitating cool storage and disposal.[1]
Part 2: Waste Segregation & Disposal Logic
The Self-Validating System
Proper disposal relies on a binary decision tree: Physical State and Halogen Content . Because this molecule contains Chlorine, it must enter the Halogenated waste stream. Mixing it with non-halogenated solvents (like Acetone/Hexane waste) typically upgrades the entire container to the more expensive Halogenated class or violates incinerator permits.
Disposal Decision Workflow (DOT Visualization)
Caption: Logical flow for segregating 4-(2-Aminophenyl)-2-chlorophenol waste. Note that even if dissolved in non-halogenated solvents (e.g., Methanol), the presence of the solute requires the mixture to be treated as Halogenated Waste.[1]
Part 3: Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Containment: Transfer the solid into a clear, chemically resistant wide-mouth jar (polyethylene or glass).
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "4-(2-Aminophenyl)-2-chlorophenol".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged (clear plastic) and tagged as "Solid Debris contaminated with Halogenated Phenols."[1]
Scenario B: Liquid Waste (Reaction Mixtures/Rinses)[4]
-
pH Check (Crucial): Before adding to a central waste carboy, check the pH of your solution.
-
Why? If your waste stream is highly acidic and you add this basic amine, or vice versa, you may generate heat or precipitate solids that clog the drum bung.
-
Action: Adjust to pH 6–8 if necessary, or ensure the waste drum is designated for "Mixed Organics."
-
-
Segregation: Pour into the Halogenated Waste container.
-
Rinsing: Triple rinse the original glassware with a small volume of solvent (e.g., acetone or DCM). Add these rinses to the same Halogenated Waste container.
Part 4: Spill Response Protocol
Immediate Action Plan
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety Goggles. If powder spill > 10g, use N95 respirator.[1]
Step-by-Step Response
-
Isolate: Demarcate the area.[1] Alert nearby personnel.
-
Contain (Solid):
-
Contain (Liquid):
-
Decontaminate:
-
Scrub the surface with a dilute surfactant (soap/water).[1]
-
Advanced Clean: If a color residue remains (oxidation product), a dilute, weak acid wash (e.g., 5% acetic acid) may help solubilize the amine, followed by water.
-
-
Disposal: All cleanup materials go into the Solid Hazardous Waste bin.
Part 5: Regulatory & Compliance (RCRA/EPA)[1]
While 4-(2-Aminophenyl)-2-chlorophenol is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is regulated by characteristic:
-
Toxicity Characteristic: Due to the chlorophenol moiety, it must be treated as toxic.
-
Halogenated Organic: Most disposal facilities require segregation of any waste containing >1000 ppm halogens.[1]
-
Generator Status: Ensure your lab's accumulation area does not exceed volume limits (typically 55 gallons) and that waste is removed within 90/180 days depending on your generator status [2].
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261.[1][4][6] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1450.[1] Available at: [Link][1]
-
PubChem. Compound Summary: 4-Amino-2-chlorophenol (Structural Analog).[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
